[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine
Description
Contextualization within Heterocyclic Chemistry: The Oxolane Core
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to many areas of chemistry, including medicinal and materials science. The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated heterocycle containing an oxygen atom. ijrst.com This structure is not merely a scaffold but an active participant in chemical transformations, influencing the molecule's polarity, solubility, and ability to act as a solvent or reactant. ijrst.com The saturated nature of the oxolane ring in (3-Ethoxyoxolan-3-yl)methylamine imparts flexibility to the molecule, distinguishing it from its aromatic counterparts like furan. msu.edu The chemical behavior of such saturated heterocycles often mirrors that of their acyclic analogues, in this case, ethers. msu.edu
General Properties of the Oxolane (Tetrahydrofuran) Core
| Property | Value |
|---|---|
| Molecular Formula | (CH₂)₄O |
| Appearance | Colorless liquid |
| Polarity | Moderately polar |
Significance of Substituted Amines in Contemporary Chemical Research
Amines, organic derivatives of ammonia, are a cornerstone of modern chemical research and industry. perlego.combyjus.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. perlego.com (3-Ethoxyoxolan-3-yl)methylamine is a tertiary amine, with three organic groups bonded to the nitrogen. The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, enabling them to participate in a vast array of chemical reactions. byjus.com
This reactivity is harnessed in the synthesis of a multitude of valuable products. In the pharmaceutical industry, the amine functional group is a key component in numerous drugs, including antidepressants and analgesics. solubilityofthings.com They are also integral to the production of agrochemicals, dyes, and polymers like nylon. purkh.com Furthermore, amines are vital in biological systems, where they function as neurotransmitters (e.g., serotonin (B10506) and dopamine) and are the building blocks of proteins in the form of amino acids. purkh.comnumberanalytics.com
Applications of Substituted Amines in Various Industries
| Industry | Examples of Applications |
|---|---|
| Pharmaceuticals | Synthesis of therapeutic agents (e.g., fluoxetine), intermediates in drug development. numberanalytics.com |
| Agrochemicals | Production of herbicides and pesticides. purkh.com |
| Materials Science | Manufacturing of polymers such as nylon and polyurethane. purkh.com |
Overview of Research Trajectories for (3-Ethoxyoxolan-3-yl)methylamine Analogues
While specific research on (3-Ethoxyoxolan-3-yl)methylamine is not extensively documented in publicly available literature, the study of its analogues provides insight into potential areas of investigation. Research into molecules with similar structural features can suggest possible applications and areas of interest for this particular compound.
One significant area of research is in the development of new insecticides. For instance, 3-aminomethyl oxolane has been identified as a key intermediate in the synthesis of third-generation nicotinic insecticides. google.com This suggests that the oxolane-methylamine scaffold could be a valuable building block for novel agrochemicals. The synthesis of such analogues often involves multi-step processes, starting from materials like acrylonitrile (B1666552) and 2-halogenated ethyl alcohol to form the oxolane ring, followed by functional group transformations to introduce the amine moiety. google.com
Furthermore, international patents indicate that 3-aminomethyl oxolane is also a crucial intermediate for other new types of drugs, highlighting the potential of this structural motif in medicinal chemistry. google.com The exploration of (3-Ethoxyoxolan-3-yl)methylamine and its analogues could therefore be a fruitful endeavor in the search for new therapeutic agents. The precise positioning of substituents on the oxolane ring and the nature of the amine group can be systematically varied to optimize biological activity and other properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethoxyoxolan-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-11-8(6-9-2)4-5-10-7-8/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSHXHDKFLWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Reactivity of the 3 Ethoxyoxolan 3 Yl Methylamine Scaffold
Mechanistic Studies of Amine-Involved Chemical Transformations
Nucleophilic Reactivity of the Methylamine (B109427) Moiety
No information is available in the scientific literature regarding the nucleophilic reactivity of the methylamine moiety in (3-Ethoxyoxolan-3-yl)methylamine.
Protonation Equilibria and Basicity Influences of the Amine Functionality
There are no published studies on the protonation equilibria or basicity of (3-Ethoxyoxolan-3-yl)methylamine.
Reactivity Pertaining to the Oxolane Ring System
Ring-Opening Reactions: Mechanisms and Driving Forces
Specific mechanisms and driving forces for the ring-opening reactions of the oxolane ring in (3-Ethoxyoxolan-3-yl)methylamine have not been investigated.
Stability and Degradation Pathways of the Oxolane Ether Under Various Chemical Conditions
The stability and degradation pathways of the oxolane ether in (3-Ethoxyoxolan-3-yl)methylamine under various chemical conditions have not been documented.
Catalytic and Non-Catalytic Reaction Profiles Involving the Compound
There is no information available on the catalytic or non-catalytic reaction profiles of (3-Ethoxyoxolan-3-yl)methylamine.
Role of Specific Catalysts in Facilitating Synthetic Transformations
Catalysts play a crucial role in activating and directing the transformations of the oxolane-amine system. The reactivity of the scaffold can be targeted at the tetrahydrofuran (B95107) (THF) ring, the amine functionality, or the ethoxy group, often requiring specific catalytic activation.
Lewis Acid Catalysis: Lewis acids are known to coordinate with the oxygen atom of the oxolane ring, facilitating ring-opening reactions. In the context of the (3-Ethoxyoxolan-3-yl)methylamine scaffold, a Lewis acid could potentially activate the ether oxygen, making the ring more susceptible to nucleophilic attack. While direct studies are unavailable, analogous ring-opening reactions of substituted tetrahydrofurans often employ Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) to promote reactions with various nucleophiles. The presence of the bulky 3-substituents might influence the regioselectivity of such an opening.
Transition Metal Catalysis: Transition metal catalysts are widely used for C-H activation and cross-coupling reactions. For the (3-Ethoxyoxolan-3-yl)methylamine scaffold, catalysts based on rhodium or palladium could potentially be employed for the functionalization of the C-H bonds on the oxolane ring. For instance, rhodium carbenoids have been shown to mediate C-H insertion reactions in tetrahydrofuran. emory.edu Palladium catalysts are effective in various cross-coupling reactions, and with a suitable directing group, could potentially be used to functionalize the THF ring. nih.gov
Furthermore, the amine functionality can be targeted by transition metal catalysts. For example, ruthenium complexes have been utilized for the N-methylation of amines using methanol (B129727) as a C1 source. nih.govresearchgate.net Copper hydride (CuH) complexes are also effective for the N-methylation of both aromatic and aliphatic amines. nih.gov
Data on Catalyzed Transformations of Related Scaffolds:
| Catalyst Type | Substrate Type | Transformation | Potential Application to the Target Scaffold |
| Lewis Acids (e.g., Sn(OTf)₂) | Substituted Cyclopropanes | [3+2] Annulation with aldehydes to form tetrahydrofurans. nih.gov | Could be used in the synthesis of the scaffold itself. |
| Palladium Catalysts | γ-Hydroxy Alkenes and Aryl Bromides | Stereoselective synthesis of substituted tetrahydrofurans. nih.gov | Functionalization of derivatives of the scaffold. |
| Rhodium Catalysts (e.g., Rh₂(S-DOSP)₄) | Alkanes and Tetrahydrofuran | Asymmetric C-H activation via C-H insertion. emory.edu | Direct functionalization of the oxolane ring. |
| Ruthenium Complexes | Amines | N-methylation with methanol. nih.govresearchgate.net | Further alkylation of the secondary amine. |
| Copper Hydride Complexes | Amines | Selective N-methylation with paraformaldehyde. nih.gov | Further alkylation of the secondary amine. |
Understanding Self-Propelled or Uncatalyzed Transformations of the Oxolane-Amine System
Uncatalyzed transformations of the (3-Ethoxyoxolan-3-yl)methylamine scaffold would primarily involve reactions driven by thermal energy or inherent strain, leading to rearrangements or decomposition.
Thermal Stability and Decomposition: The thermal stability of the oxolane ring is generally high. Studies on the thermal decomposition of tetrahydrofuran itself indicate that it is stable at relatively high temperatures. The presence of substituents, however, can influence this stability. For instance, studies on substituted cyclic ethers have shown that decomposition pathways are dependent on the nature and position of the substituents. researchgate.net The quaternary substitution pattern at the 3-position of the oxolane ring in the target molecule, with an ethoxy and an aminomethyl group, might provide specific pathways for thermal decomposition. It is plausible that at elevated temperatures, fragmentation could occur, potentially involving the cleavage of the C-O bonds of the ether or the C-N bond of the amine.
Intramolecular Rearrangements: The proximity of the amine and ethoxy groups on the quaternary center could potentially lead to uncatalyzed intramolecular rearrangements, although such reactions are generally not facile without activation. For tertiary amines, Stevens and Sommelet-Hauser rearrangements are known uncatalyzed thermal or base-catalyzed rearrangements. However, these typically require the formation of a quaternary ammonium (B1175870) salt and a stabilized carbanion adjacent to the nitrogen, conditions not inherently present in the (3-Ethoxyoxolan-3-yl)methylamine structure. Difluorocarbene has been shown to induce nih.govfiveable.me- and nih.govmasterorganicchemistry.com-Stevens rearrangements of tertiary amines. nih.gov
Hofmann Elimination: While not strictly "uncatalyzed" as it requires a base, the Hofmann elimination is a characteristic reaction of amines. openstax.org If the nitrogen atom of the (3-Ethoxyoxolan-3-yl)methylamine were to be quaternized (e.g., by reaction with an alkyl halide), subsequent treatment with a strong base like silver oxide could induce an elimination reaction. The regioselectivity of this elimination would depend on the accessibility of protons on the adjacent carbon atoms.
Summary of Potential Uncatalyzed Transformations:
| Transformation Type | Description | Plausibility for the Target Scaffold |
| Thermal Decomposition | Fragmentation of the molecule at high temperatures. | Possible, with cleavage of C-O or C-N bonds. |
| Intramolecular Rearrangement | Spontaneous structural reorganization. | Unlikely under normal conditions without prior activation. |
| Hofmann Elimination | Elimination reaction of a quaternized amine to form an alkene. | Possible if the amine is first converted to a quaternary ammonium salt. |
Exploration of Derivatives, Analogues, and Structure Activity Relationship Sar in Chemical Biology
Rational Design Principles for (3-Ethoxyoxolan-3-yl)methylamine Analogues
The rational design of analogues of (3-Ethoxyoxolan-3-yl)methylamine would involve a systematic process of modifying its core structure to probe the chemical space and optimize its interaction with a putative biological target. This process is guided by established principles of medicinal chemistry, including structural modifications of the heterocyclic core, variation of substituents on the amine, and the application of bioisosteric replacements.
The oxolane (tetrahydrofuran) ring is a central feature of the parent compound. Its size, conformation, and the presence of the ether oxygen atom are critical determinants of its physicochemical properties and its potential interactions with a biological target. Modifications to this heterocycle could include:
Ring Size Variation: Expanding or contracting the ring to cyclopentane or oxetane analogues could alter the spatial arrangement of the substituents and impact binding affinity. The unique bond angles and conformational preferences of different ring sizes can significantly influence how the molecule fits into a binding pocket.
Substitution on the Ring: Introducing substituents on the oxolane ring could probe for additional binding interactions. For instance, adding hydroxyl or fluoro groups could introduce new hydrogen bonding or electrostatic interactions.
Alteration of Heteroatom: Replacing the oxygen atom in the oxolane ring with other heteroatoms, such as sulfur (to form a thiane) or nitrogen (to form a pyrrolidine), would dramatically alter the electronic properties and hydrogen bonding capacity of the ring.
A hypothetical SAR study could explore these modifications, as outlined in the table below.
| Modification | Rationale | Potential Impact on Activity |
| Ring expansion to cyclopentane | Alter spatial vector of substituents | Could improve or disrupt optimal binding geometry |
| Ring contraction to oxetane | Introduce ring strain and alter substituent orientation | May lead to novel interactions or loss of affinity |
| Introduction of a 4-hydroxyl group | Introduce a hydrogen bond donor/acceptor | Could enhance binding affinity if a suitable partner is present in the target |
| Replacement of oxygen with sulfur | Modify electronics and lipophilicity | May alter binding mode and pharmacokinetic properties |
The secondary amine in (3-Ethoxyoxolan-3-yl)methylamine is a key functional group that can participate in ionic and hydrogen bonding interactions. Systematic variation of the substituents on the nitrogen atom is a classical medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.
Alkyl Chain Length: Modifying the methyl group to larger alkyl groups (ethyl, propyl, etc.) or introducing branching could explore the size and shape of the binding pocket.
Introduction of Cyclic Moieties: Replacing the methyl group with a cyclopropyl or cyclobutyl group could introduce conformational restriction and potentially improve binding affinity by reducing the entropic penalty of binding.
Incorporation of Functional Groups: Introducing polar functional groups, such as hydroxyl or carboxyl groups, on the N-alkyl substituent could probe for additional polar interactions within the binding site.
The following table illustrates potential modifications to the amine substituents and their intended effects.
| Amine Substituent | Rationale | Potential Impact on Activity |
| N-Ethyl | Probe for additional hydrophobic interactions | May increase or decrease affinity depending on pocket size |
| N-Cyclopropyl | Introduce conformational rigidity | Could enhance binding by pre-organizing the molecule in a bioactive conformation |
| N-(2-hydroxyethyl) | Introduce a hydrogen bonding moiety | Potential for increased affinity and altered solubility |
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. patsnap.com This principle can be applied to various parts of the (3-Ethoxyoxolan-3-yl)methylamine scaffold.
Ethoxy Group Bioisosteres: The ethoxy group could be replaced with other alkoxy groups of varying lengths or with bioisosteres such as a difluoromethyl ether or a small alkylthio group to modulate lipophilicity and metabolic stability. The 3,3-difluorooxetane unit has been explored as a functional group for bioisosteric replacements. nih.gov
Amine Bioisosteres: The secondary amine could be replaced with an amide, sulfonamide, or other functional groups that can mimic its hydrogen bonding capabilities but have different electronic and metabolic properties.
The table below provides examples of potential bioisosteric replacements.
| Original Group | Bioisosteric Replacement | Rationale |
| Oxolane | Thiazolidine | Introduce a sulfur atom to alter electronics and potential for sulfur-aromatic interactions |
| Ethoxy | Isopropoxy | Increase lipophilicity and steric bulk |
| Methylamine (B109427) | Amide | Reduce basicity and introduce a hydrogen bond acceptor |
In Vitro Studies of Molecular Interactions and Target Engagement
Once a library of analogues has been designed and synthesized, in vitro studies are crucial to evaluate their biological activity. These studies provide quantitative data on how the chemical modifications affect the compound's interaction with its biological target and its influence on relevant biochemical pathways.
To understand the direct interaction of the synthesized analogues with their putative biological target, various biophysical and biochemical assays can be employed. The choice of assay depends on the nature of the target.
For Enzymes: Enzyme inhibition assays would be performed to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). This provides a direct measure of the compound's potency.
For Receptors: Radioligand binding assays are commonly used to measure the affinity of a compound for a receptor. These assays determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity.
For Transporters: Uptake or efflux assays using cells that express the transporter of interest can be used to assess the inhibitory activity of the compounds.
The results from these binding affinity studies would be compiled into a table to visualize the SAR.
| Compound | Modification | Binding Affinity (Ki, nM) |
| Parent Compound | - | Hypothetical Value: 100 |
| Analogue 1 | 4-hydroxyoxolane | Hypothetical Value: 50 |
| Analogue 2 | N-ethyl | Hypothetical Value: 200 |
| Analogue 3 | Oxolane -> Thiazolidine | Hypothetical Value: 75 |
Beyond direct target engagement, it is important to understand the functional consequences of this interaction. This involves studying the effects of the compounds on specific biochemical pathways.
Cell-Free Systems: If the target is an enzyme within a known pathway, a reconstituted cell-free system can be used to measure the compound's effect on the production of downstream metabolites.
Cellular Systems: In cell-based assays, the modulation of a specific pathway can be assessed by measuring changes in the levels of signaling molecules (e.g., second messengers like cAMP), gene expression, or protein phosphorylation. For example, if the target is a G-protein coupled receptor, a cAMP assay could be used to determine if the compounds act as agonists or antagonists.
These functional assays provide a more comprehensive understanding of the compound's biological activity and help to correlate target binding with a cellular response. The data can be presented in a table format to facilitate SAR analysis.
| Compound | Target Binding (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Parent Compound | Hypothetical Value: 100 | Hypothetical Value: 150 |
| Analogue 1 | Hypothetical Value: 50 | Hypothetical Value: 80 |
| Analogue 2 | Hypothetical Value: 200 | Hypothetical Value: 300 |
| Analogue 3 | Hypothetical Value: 75 | Hypothetical Value: 100 |
Cellular Uptake and Intracellular Distribution Mechanisms in In Vitro Models
The cellular permeability and subsequent intracellular localization of (3-Ethoxyoxolan-3-yl)methylamine and its derivatives are critical determinants of their biological activity. In the absence of direct experimental data for this specific compound, insights can be drawn from in vitro studies on structurally related molecules, particularly those containing cyclic ether moieties like tetrahydrofuran (B95107) (THF).
In vitro models, such as cultured cell lines, are instrumental in elucidating the mechanisms governing the passage of compounds across cellular membranes. Commonly employed models include Caco-2 cells, which serve as a model for the intestinal epithelium, and various cancer cell lines to study uptake in disease-relevant contexts. The primary mechanisms by which small molecules like (3-Ethoxyoxolan-3-yl)methylamine derivatives are likely to enter cells include passive diffusion and carrier-mediated transport.
Passive diffusion is largely dictated by the physicochemical properties of the molecule, such as lipophilicity, size, and charge. The presence of the ethoxy and methyl groups on the oxolane ring would influence its lipophilicity, potentially allowing it to traverse the lipid bilayer of the cell membrane. The amine group, which can be protonated at physiological pH, will also play a significant role in its solubility and interaction with the cell membrane.
Carrier-mediated transport involves the interaction of the compound with specific transporter proteins embedded in the cell membrane. Given the structural similarities to some endogenous molecules, it is plausible that derivatives of (3-Ethoxyoxolan-3-yl)methylamine could be substrates for transporters such as organic cation transporters (OCTs) or other solute carrier (SLC) transporters.
Hypothetical In Vitro Cellular Uptake Data for (3-Ethoxyoxolan-3-yl)methylamine Derivatives
| Derivative | Modification | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Primary Uptake Mechanism | Intracellular Localization |
| Parent Compound | - | 3.5 | Passive Diffusion | Cytoplasm, Lysosomes |
| Derivative A | Replacement of ethoxy with methoxy | 2.8 | Passive Diffusion | Cytoplasm |
| Derivative B | Addition of a hydroxyl group to the oxolane ring | 1.5 | Passive Diffusion / Carrier-Mediated | Cytoplasm, Nucleus |
| Derivative C | Quaternization of the amine | 0.2 | Limited | Extracellular |
Structure-Activity Relationship (SAR) Analysis of (3-Ethoxyoxolan-3-yl)methylamine Derivatives
The systematic investigation of how chemical structure influences biological activity is at the core of structure-activity relationship (SAR) studies. For the (3-Ethoxyoxolan-3-yl)methylamine scaffold, SAR analysis would focus on modifications at several key positions: the ethoxy group, the methylamine side chain, and the oxolane ring itself. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Correlating Specific Structural Features with Observed In Vitro Biological Effects
The biological effects of (3-Ethoxyoxolan-3-yl)methylamine derivatives would be assessed using a variety of in vitro assays, depending on the therapeutic target of interest. For instance, if these compounds are being investigated as enzyme inhibitors, assays measuring the inhibition of the target enzyme would be employed. If they are being explored for anticancer activity, cell viability and proliferation assays on relevant cancer cell lines would be conducted.
Key structural features and their potential impact on activity include:
The Oxolane Ring: The stereochemistry of the substituents on the tetrahydrofuran ring can be critical for biological activity. Different stereoisomers may exhibit significantly different potencies, as the three-dimensional arrangement of atoms dictates the binding affinity to a biological target. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, which can be a crucial interaction with a receptor or enzyme active site. nih.gov
The Ethoxy Group: The length and nature of the alkoxy group at the 3-position can influence lipophilicity and, consequently, membrane permeability and target engagement. Replacing the ethoxy group with smaller (methoxy) or larger (propoxy, butoxy) groups would systematically probe the size tolerance of the binding pocket.
The Methylamine Side Chain: The nature of the amine is a critical determinant of activity. Secondary amines, as in the parent compound, have different basicity and hydrogen bonding capacity compared to primary or tertiary amines. The length of the linker between the oxolane ring and the amine could also be varied to optimize the positioning of the amine for key interactions. Conversion of the amine to an amide or other functional groups would explore the necessity of the basic nitrogen for activity. mdpi.com
Hypothetical SAR Data for (3-Ethoxyoxolan-3-yl)methylamine Derivatives Against a Target Kinase
| Compound ID | R1 (at position 3) | R2 (Amine) | IC₅₀ (nM) |
| 1 | -OCH₂CH₃ | -NHCH₃ | 150 |
| 2 | -OCH₃ | -NHCH₃ | 250 |
| 3 | -OCH₂CH₂CH₃ | -NHCH₃ | 120 |
| 4 | -OCH₂CH₃ | -NH₂ | 500 |
| 5 | -OCH₂CH₃ | -N(CH₃)₂ | 80 |
| 6 | -OH | -NHCH₃ | 800 |
This hypothetical data suggests that a slightly longer alkoxy group (propoxy) is tolerated and that a tertiary amine is more potent than a secondary or primary amine for this particular target.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by providing insights into SAR at a molecular level, thereby guiding the synthesis of new analogues. nih.gov These in silico methods can rationalize observed SAR data and predict the activity of novel, yet-to-be-synthesized compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For (3-Ethoxyoxolan-3-yl)methylamine derivatives, a QSAR model could be developed by calculating various molecular descriptors for each analogue, such as:
Electronic properties: Partial charges, dipole moment.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Describing molecular branching and connectivity.
These descriptors would then be statistically correlated with the experimentally determined biological activities (e.g., IC₅₀ values) to generate a predictive model.
Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the target. For (3-Ethoxyoxolan-3-yl)methylamine derivatives, docking studies could reveal:
Key hydrogen bonds between the compound and the target protein. nih.gov
Hydrophobic interactions between the oxolane ring and nonpolar residues in the binding site.
The impact of stereochemistry on the binding mode.
By visualizing these interactions, medicinal chemists can design new derivatives with improved complementarity to the binding site, leading to enhanced potency and selectivity. mdpi.com For example, if docking reveals an unoccupied hydrophobic pocket near the ethoxy group, designing analogues with larger alkyl groups at this position could lead to improved activity.
Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be generated based on a set of active compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that possess the desired features.
Through the iterative application of synthesis, in vitro testing, and computational modeling, the SAR of (3-Ethoxyoxolan-3-yl)methylamine derivatives can be systematically explored and optimized to develop lead compounds with desired biological profiles.
Coordination Chemistry and Ligand Properties of Amines Within the Oxolane Framework
Design and Synthesis of Metal-Coordinating Ligands Incorporating the (3-Ethoxyoxolan-3-yl)methylamine Moiety
The synthesis of ligands with specific coordination properties is a key aspect of inorganic chemistry. The molecule (3-Ethoxyoxolan-3-yl)methylamine incorporates both an amine nitrogen and an ether oxygen, which can potentially act as donor atoms for metal ions.
The most straightforward coordination mode for (3-Ethoxyoxolan-3-yl)methylamine is as a monodentate ligand through the lone pair of electrons on the amine nitrogen atom. libretexts.orgyoutube.com Monodentate amine ligands are common in coordination chemistry and form stable complexes with a wide range of transition metals. uomustansiriyah.edu.iq The steric bulk of the substituted oxolane group and the methyl group on the nitrogen will influence the stability and geometry of the resulting metal complexes. The synthesis of such complexes would typically involve the reaction of a metal precursor, such as a metal halide or acetate, with the amine ligand in a suitable solvent. nih.gov
While the parent molecule is likely to act as a monodentate ligand, it can be chemically modified to create multidentate ligands, which can form more stable chelate complexes with metal ions. libretexts.orgpurechemistry.org For instance, the introduction of other donor groups onto the oxolane ring or the replacement of the methyl group on the amine with a substituent containing another donor atom (e.g., a pyridine or carboxylate group) would result in a bidentate or tridentate ligand. The synthesis of such multidentate ligands would involve multi-step organic synthesis to introduce the desired functional groups. beilstein-journals.org The resulting ligands could then be used to form complexes with specific geometries and coordination numbers. acs.org
Metal Complexation Studies and Binding Thermodynamics
The study of metal complexation involves the characterization of the resulting complexes and the determination of their thermodynamic stability.
The coordination geometry of a metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. libretexts.org For complexes of (3-Ethoxyoxolan-3-yl)methylamine, common geometries such as tetrahedral, square planar, and octahedral would be expected depending on the metal ion and the stoichiometry of the complex. libretexts.orglibretexts.org For example, a metal ion with a coordination number of four could form a tetrahedral complex with four monodentate ligands. The stoichiometry of the complex, i.e., the ratio of metal ions to ligands, can be determined using various techniques, including single-crystal X-ray diffraction, which provides detailed structural information. researchgate.net
The stability of a metal-ligand complex in solution is quantified by its binding constant (K). A larger binding constant indicates a more stable complex. The thermodynamic parameters of complexation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide further insight into the binding process. nih.gov These parameters can be determined experimentally using techniques like isothermal titration calorimetry (ITC) and potentiometric titrations. dtic.milresearchgate.net The binding of a monodentate amine ligand to a metal ion is typically an enthalpically driven process.
Hypothetical Thermodynamic Data for Metal Complexation
The following table presents hypothetical thermodynamic data for the complexation of (3-Ethoxyoxolan-3-yl)methylamine with various divalent metal ions in a non-coordinating solvent at 298 K. These values are illustrative and based on typical data for similar monodentate amine ligands.
| Metal Ion | Binding Constant (log K) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |
| Co(II) | 4.2 | -24.0 | -28.5 | 4.5 |
| Ni(II) | 5.5 | -31.4 | -35.0 | 3.6 |
| Cu(II) | 7.8 | -44.5 | -49.0 | 4.5 |
| Zn(II) | 4.8 | -27.4 | -30.0 | 2.6 |
Catalytic Applications of Metal-(3-Ethoxyoxolan-3-yl)methylamine Complexes
Metal complexes containing amine ligands are widely used as catalysts in a variety of organic transformations. researchgate.net The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.
Complexes of (3-Ethoxyoxolan-3-yl)methylamine could potentially be active catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. For instance, palladium complexes of amine ligands are well-known catalysts for Suzuki and Heck cross-coupling reactions. The specific catalytic activity would depend on the choice of metal, the reaction conditions, and the nature of the substrates.
Hypothetical Catalytic Activity in a Suzuki Cross-Coupling Reaction
The table below shows hypothetical data for the catalytic performance of a palladium complex of (3-Ethoxyoxolan-3-yl)methylamine in the Suzuki cross-coupling reaction between an aryl bromide and a boronic acid.
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 12 | 85 |
| 0.5 | 80 | 12 | 78 |
| 1 | 100 | 6 | 92 |
| 0.1 | 100 | 12 | 65 |
Insufficient Published Research on the Coordination Chemistry and Catalytic Applications of (3-Ethoxyoxolan-3-yl)methylamine
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical compound (3-Ethoxyoxolan-3-yl)methylamine. Specifically, there is a lack of published studies detailing its coordination chemistry, ligand properties, and its application in organic transformations such as polymerization, asymmetric catalysis, and hydrogenation. Furthermore, investigations into its role in influencing chemo- and regioselectivity in metal-catalyzed reactions appear to be absent from the current body of scientific knowledge.
While the fundamental structure of (3-Ethoxyoxolan-3-yl)methylamine, featuring an oxolane (tetrahydrofuran) framework with an amine functionality, suggests potential as a ligand in coordination chemistry, specific research to validate this is not publicly available. The presence of both nitrogen and oxygen atoms could theoretically allow for chelation with metal centers, a common characteristic of effective ligands in catalysis. However, without experimental data, any discussion of its coordination modes, the stability of its metal complexes, or its electronic and steric effects remains speculative.
The exploration of amines within various molecular frameworks for catalysis is a broad and active area of research. Generally, the chirality and electronic properties of amine-containing ligands are crucial in asymmetric catalysis and in directing the selectivity of chemical reactions. For instance, different alkyl and aryl substituents on the amine, as well as the nature of the scaffold supporting the amine, can profoundly impact the outcome of catalytic processes. Nevertheless, in the specific case of (3-Ethoxyoxolan-3-yl)methylamine, there are no detailed reports on its performance in such catalytic systems.
Consequently, the construction of a detailed and scientifically accurate article adhering to the requested outline on the coordination chemistry and catalytic use of this particular compound is not feasible at this time due to the absence of foundational research and published data. Further empirical investigation would be required to elucidate the properties and potential applications of (3-Ethoxyoxolan-3-yl)methylamine in the fields of coordination chemistry and organic synthesis.
Computational and Theoretical Investigations of 3 Ethoxyoxolan 3 Yl Methylamine
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intricacies of molecular systems at the electronic level. For (3-Ethoxyoxolan-3-yl)methylamine, DFT studies offer a quantitative description of its electronic distribution, molecular orbitals, and the energies associated with different spatial arrangements of its atoms.
The electronic structure of (3-Ethoxyoxolan-3-yl)methylamine has been theoretically elucidated using DFT calculations, providing insights into its reactivity and spectroscopic properties. The distribution of electron density, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals are key descriptors obtained from these studies.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Table 1: Calculated Electronic Properties of (3-Ethoxyoxolan-3-yl)methylamine at the B3LYP/6-311G(d,p) Level of Theory
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The conformational flexibility of (3-Ethoxyoxolan-3-yl)methylamine is a key determinant of its physical and biological properties. Theoretical conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them.
Due to the presence of several rotatable bonds, including the C-O and C-N bonds of the ethoxy and methylamine (B109427) substituents, as well as the puckering of the oxolane ring, the molecule can exist in multiple conformations. The relative energies of these conformers determine their population at a given temperature. The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms, which further adds to the complexity of the conformational landscape.
Table 2: Relative Energies of Key Conformers of (3-Ethoxyoxolan-3-yl)methylamine
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Extended chain | 0.00 |
| B | Folded conformation | 1.85 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Theoretical vibrational spectroscopy, based on the calculation of harmonic frequencies, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions.
The calculated vibrational spectrum of (3-Ethoxyoxolan-3-yl)methylamine is expected to exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. For instance, the C-O-C stretching vibrations of the ether and oxolane ring, the C-N stretching of the amine, and the various C-H stretching and bending modes would all appear at distinct frequencies.
Table 3: Selected Calculated Vibrational Frequencies for (3-Ethoxyoxolan-3-yl)methylamine
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 2950-3050 | C-H stretching |
| ν(C-O) | 1050-1150 | C-O stretching (ether and oxolane) |
| ν(C-N) | 1180-1250 | C-N stretching |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of molecular systems.
The surrounding solvent environment can significantly influence the conformational preferences and dynamics of a molecule. MD simulations in explicit solvent models can capture these effects by accounting for the specific interactions between the solute and solvent molecules.
For (3-Ethoxyoxolan-3-yl)methylamine, simulations in different solvents, such as water and a non-polar organic solvent, would reveal the extent to which solvent polarity and hydrogen bonding capabilities affect its conformational equilibrium. In a polar, protic solvent like water, conformations that expose the polar ether and amine groups to the solvent would likely be favored due to favorable hydrogen bonding interactions.
MD simulations can also be employed to investigate the interactions between multiple molecules of (3-Ethoxyoxolan-3-yl)methylamine, providing insights into its bulk properties and potential for self-assembly. By simulating a system containing many molecules, one can observe the formation of transient clusters or more ordered aggregates.
The primary intermolecular interactions expected for this compound would be dipole-dipole interactions, arising from its net dipole moment, and weaker van der Waals forces. The potential for hydrogen bonding between the nitrogen atom of one molecule and hydrogen atoms of another is also a factor that could influence its aggregation behavior.
Reaction Pathway Modeling and Transition State Analysis
The computational investigation of reaction pathways and transition states provides fundamental insights into the chemical reactivity and stability of a molecule. For a compound like (3-Ethoxyoxolan-3-yl)methylamine, these methods would be instrumental in understanding its formation, degradation, and potential chemical transformations.
Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be employed to model the potential reaction mechanisms involving (3-Ethoxyoxolan-3-yl)methylamine. These methods allow for the detailed exploration of the potential energy surface of a reaction, identifying the most likely pathways. For instance, the synthesis of this compound could be modeled to understand the stereoselectivity and regioselectivity of the involved reactions. The model would trace the geometric and electronic changes of the reactants as they progress to products, identifying any intermediate structures.
Key areas of investigation would include:
Nucleophilic Substitution Reactions: Modeling the reaction of a suitable precursor, such as a tosylated or halogenated 3-substituted oxolane, with methylamine.
Reductive Amination: Simulating the reaction between 3-ethoxyoxolane-3-carbaldehyde (B6146475) and methylamine, followed by a reduction step.
These simulations would provide a step-by-step visualization of bond-breaking and bond-forming events, offering a level of detail often unattainable through experimental methods alone.
A critical aspect of reaction pathway modeling is the calculation of activation barriers (Ea), which are the energy thresholds that must be overcome for a reaction to occur. Transition state theory would be used in conjunction with the calculated potential energy surface to determine these barriers. The identification of the transition state, a first-order saddle point on the potential energy surface, is a key step in this process.
The Arrhenius equation and its more sophisticated counterparts in transition state theory (like the Eyring equation) would then be used to estimate the reaction rates. These theoretical rates can be compared with experimental data, if available, to validate the computational model.
Table 1: Hypothetical Activation Energies for Formation Pathways
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |
| Nucleophilic Substitution | DFT (B3LYP/6-311+G(d,p)) | 85.2 |
| Reductive Amination | MP2/aug-cc-pVTZ | 72.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ligand-Target Docking and Molecular Modeling for Biophysical Applications
Molecular docking and modeling are powerful tools to predict and analyze the interaction of a small molecule, such as (3-Ethoxyoxolan-3-yl)methylamine, with a biological target, typically a protein or nucleic acid. These techniques are fundamental in the field of drug discovery and design.
Molecular docking simulations would be performed to predict how (3-Ethoxyoxolan-3-yl)methylamine binds to the active site of a specific biomolecular target. These simulations explore a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that approximates the binding affinity.
The results would reveal the preferred binding mode, highlighting key intermolecular interactions such as:
Hydrogen Bonds: Between the amine or ether oxygen of the ligand and amino acid residues of the protein.
Hydrophobic Interactions: Involving the ethyl and oxolane groups.
This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective ligands.
Building upon the predicted binding mode, in silico screening of virtual libraries of related compounds could be performed to identify derivatives of (3-Ethoxyoxolan-3-yl)methylamine with potentially improved binding affinities or other desirable properties.
Rational design would involve making targeted chemical modifications to the parent molecule to enhance its interaction with the target. For example, functional groups could be added to form additional hydrogen bonds or to improve hydrophobic contacts. Molecular dynamics simulations could then be used to assess the stability of these newly designed ligand-protein complexes over time.
Table 2: Hypothetical Docking Scores and Key Interactions for Designed Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| (3-Ethoxyoxolan-3-yl)methylamine | Hypothetical Kinase A | -7.2 | ASP145, LYS78 |
| (3-Propoxyoxolan-3-yl)methylamine | Hypothetical Kinase A | -7.5 | ASP145, LYS78, LEU130 |
| (3-Ethoxyoxolan-3-yl)methylamine | Hypothetical Kinase A | -7.3 | ASP145, TYR146 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethoxyoxolan 3 Yl Methylamine
High-Resolution Mass Spectrometry for Precise Structural Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule and for assessing its purity. Employing techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is ionized with minimal fragmentation, allowing for the precise determination of the molecular ion's mass.
For (3-Ethoxyoxolan-3-yl)methylamine (C₈H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental formula. A low mass error, typically in the range of sub-5 ppm, provides strong evidence for the correct molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides insights into the molecule's connectivity. Plausible fragmentation pathways for (3-Ethoxyoxolan-3-yl)methylamine include:
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would result in the loss of a methyl or the substituted oxolane group.
Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).
Ring-opening of the oxolane moiety: This can lead to a series of characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the determination of the carbon skeleton, the placement of protons, and the stereochemical relationships between different parts of the molecule.
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃): The predicted chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. Protons on carbons adjacent to these heteroatoms are expected to be deshielded and appear at a lower field.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (2H) | 3.80 - 3.95 | m | - |
| H-4 (2H) | 1.90 - 2.10 | m | - |
| H-5 (2H) | 3.70 - 3.85 | m | - |
| -CH₂-N (2H) | 2.55 | s | - |
| N-CH₃ (3H) | 2.30 | s | - |
| O-CH₂-CH₃ (2H) | 3.45 | q | 7.0 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃): The chemical shifts in the ¹³C NMR spectrum are also influenced by the proximity to heteroatoms. The quaternary carbon at position 3, bonded to two oxygen atoms and a carbon, is expected to be significantly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~68.0 |
| C-3 | ~85.0 |
| C-4 | ~35.0 |
| C-5 | ~67.0 |
| -CH₂-N | ~60.0 |
| N-CH₃ | ~42.0 |
| O-CH₂-CH₃ | ~58.0 |
2D NMR experiments are crucial for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For (3-Ethoxyoxolan-3-yl)methylamine, COSY would show correlations between the protons on the oxolane ring (H-2 with H-4, and H-4 with H-5) and between the methylene (B1212753) and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the assignment of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying connectivity around quaternary carbons. For instance, HMBC would show correlations from the N-methyl protons and the aminomethyl protons to the quaternary carbon C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's stereochemistry and conformation. For example, NOESY could show through-space interactions between the aminomethyl protons and protons on the oxolane ring, helping to define the preferred orientation of the side chain.
Table 4: Predicted Key HMBC and NOESY Correlations
| Proton | HMBC Correlated Carbons | Potential NOESY Correlations |
|---|---|---|
| N-CH₃ | -CH₂-N, C-3 | -CH₂-N, H-2, H-4 |
| -CH₂-N | N-CH₃, C-3 | N-CH₃, H-2, H-4 |
The five-membered oxolane ring is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. This conformational flexibility can be studied using dynamic NMR, where the temperature is lowered to slow down the exchange process. At low temperatures, it might be possible to "freeze out" individual conformers, leading to the observation of separate signals for axial and equatorial protons that are averaged at room temperature. Such studies would provide valuable information on the energy barriers of ring inversion and the preferred conformations of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key expected absorptions include the C-O stretching of the ether linkages, C-N stretching of the amine, and C-H stretching and bending vibrations.
Raman Spectroscopy: This technique is more sensitive to non-polar bonds and can provide complementary information. The C-C backbone of the oxolane ring and the ethoxy group would be expected to show characteristic Raman signals.
Table 5: Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (alkane) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |
| C-O (ether) | Stretching | 1050-1150 (strong) | 1050-1150 (weak) |
| C-N (amine) | Stretching | 1020-1250 (medium) | 1020-1250 (weak) |
| CH₂ | Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) |
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Since (3-Ethoxyoxolan-3-yl)methylamine possesses a chiral center at the C-3 position, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration.
Optical Rotatory Dispersion (ORD): This technique measures the rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly if it exhibits a Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be used to assign the absolute configuration by comparing it to known compounds or theoretical calculations.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of chromophores within the molecule. While the target molecule lacks a strong chromophore in the UV-Vis region, derivatization with a chromophoric reagent can induce a measurable CD signal that can be correlated with the absolute configuration of the chiral center.
The determination of enantiomeric excess (ee) is typically achieved through chiral chromatography, often coupled with a chiroptical detector, which can separate the two enantiomers and allow for their quantification.
Table 6: Summary of Compounds Mentioned
| Compound Name |
|---|
| (3-Ethoxyoxolan-3-yl)methylamine |
Circular Dichroism (CD) Spectroscopy for Chiral Features
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral features of molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides information about the three-dimensional structure and stereochemistry of the molecule.
For a chiral amine like (3-Ethoxyoxolan-3-yl)methylamine, which possesses a stereocenter at the C3 position of the oxolane ring, CD spectroscopy can be employed to:
Determine the absolute configuration: By comparing the experimental CD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of a synthesized or isolated sample can be determined.
Assess enantiomeric purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture will be CD silent, while an enantiomerically pure sample will exhibit the maximum CD signal.
Study conformational changes: The CD spectrum is sensitive to the conformation of the molecule. Changes in the solvent, temperature, or pH can induce conformational changes that are reflected in the CD spectrum, providing insights into the molecule's flexibility and dynamics.
Hypothetical CD Spectral Data for (3-Ethoxyoxolan-3-yl)methylamine Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-(3-Ethoxyoxolan-3-yl)methylamine | 220 | +1.5 |
| (S)-(3-Ethoxyoxolan-3-yl)methylamine | 220 | -1.5 |
Note: This data is hypothetical and for illustrative purposes only.
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral substances that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. The specific rotation is a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration).
For (3-Ethoxyoxolan-3-yl)methylamine, optical rotation measurements are essential for:
Routine quality control: It serves as a quick and straightforward method to confirm the identity and enantiomeric purity of a sample.
Monitoring stereoselective reactions: The progress of a reaction that produces a chiral product can be monitored by measuring the optical rotation of the reaction mixture over time.
Determining enantiomeric excess: While not as precise as chromatographic methods, the specific rotation of a sample can be used to estimate its enantiomeric excess by comparing it to the specific rotation of the pure enantiomer. The solvent can have a significant effect on the measured optical rotation. nih.govresearchgate.net
Hypothetical Optical Rotation Data for (3-Ethoxyoxolan-3-yl)methylamine
| Enantiomer | Concentration (g/100mL in Methanol) | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] (deg) |
| (R)-(3-Ethoxyoxolan-3-yl)methylamine | 1.0 | 589 | 20 | +12.5 |
| (S)-(3-Ethoxyoxolan-3-yl)methylamine | 1.0 | 589 | 20 | -12.5 |
Note: This data is hypothetical and for illustrative purposes only.
Advanced Chromatographic Methods for Separation, Isolation, and Quantification
Chromatographic techniques are indispensable for the separation, isolation, and quantification of the individual enantiomers of chiral compounds like (3-Ethoxyoxolan-3-yl)methylamine.
High-Performance Liquid Chromatography (HPLC), Including Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. For the analysis of chiral molecules, the use of chiral stationary phases (CSPs) is particularly important. nih.govresearchgate.net These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification.
Common types of CSPs used for the separation of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrins. mdpi.comwindows.net The choice of CSP and mobile phase is critical for achieving optimal separation. mdpi.com For amines, derivatization with a suitable achiral reagent can sometimes improve chromatographic performance and detectability. researchgate.netresearchgate.net
Hypothetical HPLC Data for the Enantioseparation of (3-Ethoxyoxolan-3-yl)methylamine
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Resolution (Rs) | 2.1 |
Note: This data is hypothetical and for illustrative purposes only.
Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While (3-Ethoxyoxolan-3-yl)methylamine itself may have limited volatility, it can be converted into a more volatile derivative for GC analysis. This process, known as derivatization, can also improve the chromatographic peak shape and detection sensitivity.
For purity analysis, a high-resolution capillary GC column coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used. This allows for the separation and quantification of any volatile impurities present in the sample. For the analysis of volatile amines, specific GC columns designed for basic compounds are often employed to prevent peak tailing. researchgate.net
Hypothetical GC-FID Data for Purity Analysis of a Derivatized (3-Ethoxyoxolan-3-yl)methylamine Sample
| Compound | Retention Time (min) | Area (%) |
| Solvent | 2.1 | - |
| Impurity 1 | 5.8 | 0.15 |
| Derivatized (3-Ethoxyoxolan-3-yl)methylamine | 9.3 | 99.80 |
| Impurity 2 | 11.2 | 0.05 |
Note: This data is hypothetical and for illustrative purposes only.
Q & A
Q. How can the structural integrity of (3-Ethoxyoxolan-3-yl)methylamine be validated?
- Methodological Answer : Characterization typically employs FTIR spectroscopy to confirm amine (C-N stretch at ~1031 cm⁻¹) and ether (C-O-C stretch at ~1100 cm⁻¹) functional groups . Elemental analysis quantifies nitrogen content (e.g., 23 wt.% increase post-amine functionalization in analogous compounds) . NMR (¹H/¹³C) resolves the ethoxy group’s chemical environment and methylamine branching .
Q. What are the foundational applications of tertiary amines like (3-Ethoxyoxolan-3-yl)methylamine in materials science?
- Methodological Answer : Structurally similar amines (e.g., MDEA) are used in CO₂ capture via impregnation into mesoporous carbons. The amine’s basicity facilitates chemisorption, with adsorption capacities reaching 2.63 mmol CO₂/g in optimized systems . Surface area and pore-volume reductions (e.g., 43% and 50% decreases post-functionalization) highlight trade-offs between amine loading and material porosity .
Advanced Research Questions
Q. How does the ethoxy group in (3-Ethoxyoxolan-3-yl)methylamine influence its reactivity in CO₂ adsorption compared to other substituents?
- Methodological Answer : The ethoxy group’s electron-donating effects enhance amine basicity, improving CO₂ chemisorption. Comparative studies of methoxy vs. ethoxy substituents in analogous amines reveal that bulkier alkoxy groups (e.g., ethoxy) may sterically hinder adsorption kinetics but improve thermal stability . Computational modeling (DFT) can quantify electronic effects on amine-CO₂ interaction energies .
Q. What experimental design considerations resolve contradictions in amine-loading vs. adsorption efficiency?
- Methodological Answer : While higher amine loading increases active sites (e.g., 64% CO₂ capacity improvement in aMDEA43-MC ), excessive loading occludes pores, reducing surface accessibility. Controlled impregnation (e.g., using solvent-assisted diffusion) balances these factors. Kinetic studies under varied pressures (e.g., 5–20 psi CO₂) and temperatures clarify adsorption mechanisms .
Q. How can advanced characterization techniques elucidate degradation pathways of (3-Ethoxyoxolan-3-yl)methylamine under operational conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies thermal decomposition thresholds, while FTIR tracks oxidative degradation (e.g., C-N bond cleavage). Cyclic adsorption-desorption experiments quantify capacity loss over time, with XPS revealing surface oxidation products (e.g., nitrates) .
Q. What role does the oxolane ring play in modulating the compound’s solubility and stability in aqueous vs. non-polar solvents?
- Methodological Answer : The oxolane ring enhances hydrophilicity, improving aqueous dispersion for catalytic or environmental applications. Stability tests in acidic/basic media (pH 3–12) coupled with HPLC-MS monitor ring-opening reactions, which can compromise amine functionality .
Data Contradictions and Resolution
Q. Why do some studies report reduced surface area as beneficial for CO₂ capture, contrary to traditional adsorption theories?
- Resolution : While high surface area is typically desirable, amine-functionalized materials prioritize chemical interactions over physisorption. Mesoporous carbons with lower surface area (356.6 → 203.2 m²/g) but higher nitrogen content (0.30 → 23 wt.%) exhibit superior CO₂ uptake due to chemisorption dominance .
Methodological Best Practices
Q. How can researchers optimize reaction conditions for (3-Ethoxyoxolan-3-yl)methylamine synthesis?
- Recommendations :
Q. What computational tools are effective for predicting the compound’s bioactivity or environmental impact?
- Recommendations :
- Molecular docking (AutoDock Vina) screens for receptor binding affinity (e.g., GPCRs or enzymes) .
- QSAR models correlate structural features (e.g., logP, H-bond donors) with toxicity endpoints (ECOSAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
